2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a methoxy group and a piperidine ring attached to a benzoyl group with a methylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methyl-4-hydroxypyridine with 1-[4-(methylsulfanyl)benzoyl]piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives
Reduction: Formation of benzyl-substituted derivatives
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the benzoyl group may interact with protein targets, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)quinoline
- 2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)isoquinoline
Uniqueness
2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the piperidine ring enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-13-18(7-10-21-15)24-14-16-8-11-22(12-9-16)20(23)17-3-5-19(25-2)6-4-17/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBAPJMGAHKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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